![molecular formula C22H15N5O3 B2857286 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 959532-13-9](/img/structure/B2857286.png)
6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Applications De Recherche Scientifique
Anticancer Research
This compound has been explored for its potential as an anticancer agent . Studies have shown that derivatives of the triazoloquinazolinone class exhibit significant activity against various cancer cell lines. For instance, certain 1,2,4-triazolo and 1,2,4-triazino quinoxalines, which are structurally related to our compound of interest, have been evaluated by the National Cancer Institute and shown broad-spectrum anticancer activity .
Antimicrobial Activity
The triazoloquinazolinone derivatives also display promising antimicrobial properties . They have been tested against a range of bacterial strains, including P. aeruginosa, and some have shown activity levels comparable to or greater than standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.
Quantum Chemistry Studies
The compound’s structure and thermochemical aspects have been modeled using density functional theory (DFT) . Such studies help in understanding the regioselectivity of synthesis reactions and can predict the thermodynamic feasibility of reactions at various temperatures, which is crucial for designing efficient synthetic pathways .
Sensitivity Analysis in Energetic Materials
Research into energetic materials often involves studying the sensitivity and stability of compounds. The related [1,2,4]triazolo[4,3-b][1,2,4,5] tetrazine-based compounds have been examined for their weak interactions and sensitivity, which is vital for the safe handling and storage of energetic materials .
Solvent Effects on Synthesis
The effects of different solvents on the synthesis of triazoloquinazolinone derivatives have been investigated. Understanding how solvents like DMF and ethanol influence reaction enthalpy and free energy changes can lead to more efficient and environmentally friendly synthetic methods .
Substituent Effect on Regioselectivity
Finally, the impact of substituents on the aryl iodide used in the synthesis of triazoloquinazolinone derivatives has been studied. The use of electron-withdrawing groups has been found to be thermodynamically more favorable, which is important for tailoring the compound’s properties for specific applications .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as 1,2,4-triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for cancer .
Mode of Action
Based on the bioisosteric modification of triazolophthalazine inhibitors of the pcaf bromodomain, it can be inferred that this compound might interact with the binding site of pcaf, thereby inhibiting its function .
Biochemical Pathways
Given the potential interaction with pcaf, it could influence gene expression pathways regulated by histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies of similar compounds suggest that they have good druggability .
Result of Action
Similar compounds have shown significant antifungal and antioxidant activities . Additionally, some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Propriétés
IUPAC Name |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-22-25(14-15-10-12-17(13-11-15)27(29)30)19-9-5-4-8-18(19)21-23-20(24-26(21)22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHPZODCXRNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

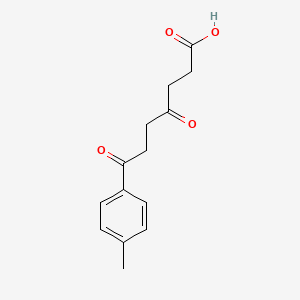
![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
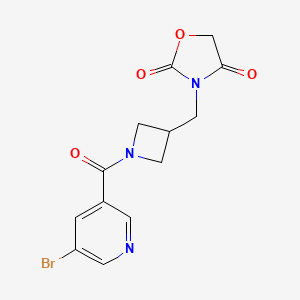
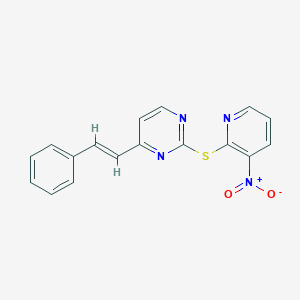
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)


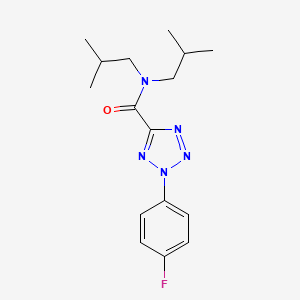
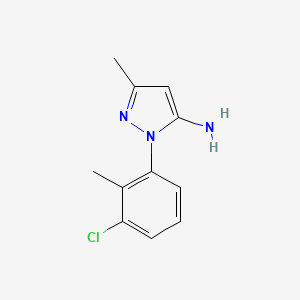



![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)